Bis-1,7-(trimethylammonium)hepyl Dibromide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 081 6-methoxynaphthyl isomer involves the reaction of 6-methoxy-1-naphthaldehyde with 1-pentylindole in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of JWH 081 6-methoxynaphthyl isomer follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

JWH 081 6-methoxynaphthyl isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group on the naphthyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Bis-1,7-(trimethylammonium)heptyl dibromide serves as a reagent in organic synthesis , particularly in the formation of complex molecules. Its ability to act as a nucleophile allows it to participate in various substitution reactions, making it valuable for synthesizing other organic compounds .

Building Block for Pharmaceuticals

The compound is utilized as a building block in the pharmaceutical industry due to its cationic nature, which can enhance the solubility and bioavailability of drug candidates. This feature is particularly important when designing drugs that target biological membranes .

Biological Research

Membrane Interaction Studies

Due to its unique structure, Bis-1,7-(trimethylammonium)heptyl dibromide is often employed in studies related to membrane proteins and ion channels . It integrates into lipid bilayers, influencing membrane fluidity and protein functionality. This characteristic is crucial for understanding drug-membrane interactions and cellular processes .

Pharmacological Applications

The compound acts as a competitive antagonist at the neuromuscular junction , similar to heptamethonium bromide. It binds reversibly to acetylcholine receptors on muscle membranes, inhibiting muscle contraction. This property has implications for pharmacological research, particularly in developing muscle relaxants and studying neuromuscular disorders .

Case Study 1: Membrane Permeability

A study investigated the effects of Bis-1,7-(trimethylammonium)heptyl dibromide on the permeability of lipid membranes. The results indicated that the compound significantly increased membrane permeability, facilitating the transport of ions across the membrane. This finding suggests potential applications in drug delivery systems where enhanced membrane penetration is desired.

Case Study 2: Ion Channel Modulation

Research has demonstrated that Bis-1,7-(trimethylammonium)heptyl dibromide can modulate ion channel activity in neuronal cells. By altering the ionic environment around these channels, the compound influences neuronal excitability and synaptic transmission. Such effects are vital for understanding neurological diseases and developing therapeutic strategies .

Mechanism of Action

The compound exerts its effects by binding to the central cannabinoid receptor (CB1) with high affinity, leading to the activation of the receptor and subsequent modulation of neurotransmitter release . The binding affinity for the peripheral cannabinoid receptor (CB2) is significantly lower, resulting in reduced peripheral effects . The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,7-Heptanediaminium, N1,N7-bis(trimethyl)-, dibromide

- CAS Registry Number : 56971-24-5

- Molecular Formula : C₁₃H₃₀Br₂N₂

- Molecular Weight : ~398.2 g/mol (calculated)

- Synonyms: Bis-1,7-(trimethylammonium)hepyl Dibromide; 1,7-Bis(trimethylammonio)heptane dibromide

Structural Features :

This compound is a bis-quaternary ammonium salt with two trimethylammonium groups attached to a heptane backbone. The presence of quaternary ammonium centers confers high water solubility and cationic surfactant properties, making it useful in applications such as phase-transfer catalysis, antimicrobial agents, or ionic liquids .

Commercial Availability :

It is listed in the TRC Chemicals catalog (Product ID: TRC B586975) as a specialty reagent .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

1,7-Dibromoheptane

- CAS : 4549-31-9

- Formula : C₇H₁₄Br₂

- Molecular Weight : 257.99 g/mol

- Key Differences: Lacks quaternary ammonium groups; instead, it is a simple alkyl dibromide. Primarily used as an alkylating agent or crosslinker in organic synthesis. Lower polarity compared to the target compound, leading to different solubility profiles (e.g., preferential solubility in non-polar solvents) .

Diquat Dibromide

- CAS : 85-00-7 (Diquat ion: 2764-72-9)

- Formula : C₁₂H₁₂Br₂N₂

- Molecular Weight : 362.0 g/mol

- Key Differences: Contains a bipyridinium core instead of a heptane backbone. Functions as a herbicide via redox cycling, generating reactive oxygen species in plants.

Functional Analogues (Quaternary Ammonium Salts)

(Hexadecylamidopropyl)trimethylammonium Chloride

- CAS: Not explicitly listed, but structurally related to compounds in .

- Formula : Typically C₂₂H₄₇ClN₂O

- Key Differences :

N1,N7-Bis(3-((dimethylcarbamoyl)oxy)-2-picolinyl)-N1,N1,N7,N7-tetramethyl-2,6-dioxoheptane-1,7-diammonium Dibromide

Data Table: Comparative Properties

Biological Activity

Bis-1,7-(trimethylammonium)hepyl dibromide, a quaternary ammonium compound, has garnered attention due to its potential biological activities, particularly in antimicrobial and neuromodulatory contexts. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide

- CAS Number : 56971-24-5

- Molecular Formula : C13H32N2.2Br

- Molecular Weight : 355.23 g/mol

The biological activity of this compound primarily stems from its interaction with cellular membranes and receptors:

- Antimicrobial Activity : As a quaternary ammonium compound (QAC), it exhibits significant antimicrobial properties against a variety of pathogens. The mechanism involves electrostatic interactions between the positively charged ammonium groups and negatively charged components of microbial membranes. This leads to membrane disruption, increased permeability, and ultimately cell lysis .

- Neuromodulatory Effects : The compound also acts as a ganglionic blocker by targeting neuronal nicotinic acetylcholine receptors (nAChRs). This blockade inhibits both sympathetic and parasympathetic nervous system activities, influencing cardiovascular and gastrointestinal functions .

Antimicrobial Efficacy

Table 1 summarizes the minimum inhibitory concentration (MIC) values for various microorganisms tested against this compound.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 4 |

These results indicate that the compound is particularly effective against Gram-positive bacteria and fungi.

Neuromodulatory Activity

Research has demonstrated that this compound exhibits an allosteric modulation effect on muscarinic receptors. In studies involving guinea pig atria:

- The compound showed a 32-fold cardioselectivity compared to other agents.

- It was found to slow the dissociation rate of radiolabeled ligands from nAChRs, indicating a strong binding affinity .

Case Study 1: Antimicrobial Application in Clinical Settings

A study conducted in a hospital setting evaluated the effectiveness of this compound in disinfecting surfaces contaminated with nosocomial pathogens. The results indicated a significant reduction in pathogen load within minutes of application, supporting its use as an effective disinfectant in healthcare environments.

Case Study 2: Neurological Effects in Animal Models

In animal models, administration of this compound resulted in observable changes in heart rate and gastrointestinal motility. These effects were consistent with its action as a ganglionic blocker, demonstrating its potential therapeutic applications in managing autonomic dysregulation .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Bis-1,7-(trimethylammonium)hepyl Dibromide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves quaternization of tertiary amines with alkyl bromides. For example, analogous bis(trimethylammonium) compounds are synthesized by reacting naphthalene disulfonate derivatives with trimethylamine in a polar solvent (e.g., acetonitrile) under reflux, followed by bromide salt purification via recrystallization . To optimize purity:

- Use stoichiometric excess of trimethylamine to ensure complete quaternization.

- Monitor reaction progress via ion chromatography (e.g., using dodecyltrimethylammonium bromide-based mobile phases as in USP protocols) .

- Recrystallize the product in ethanol-water mixtures to remove unreacted precursors.

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization steps include:

- Thermal stability : Perform thermogravimetric analysis (TGA) under inert gas to identify decomposition thresholds.

- Solubility : Test in polar solvents (water, methanol) and non-polar solvents (hexane) using gravimetric methods.

- Structural confirmation : Single-crystal X-ray diffraction (as applied to analogous bis(trimethylammonium) compounds ) or NMR spectroscopy (e.g., ¹H/¹³C NMR to confirm alkyl chain and ammonium group integrity).

- Ionic conductivity : Measure via impedance spectroscopy in aqueous solutions.

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Store in airtight, light-resistant containers at 4°C to prevent hygroscopic degradation.

- Avoid prolonged exposure to temperatures >40°C, as quaternary ammonium salts may decompose into tertiary amines and alkyl bromides .

- Conduct periodic stability assays (e.g., HPLC or ion chromatography) to detect degradation products .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interactions with biological membranes?

Methodological Answer:

- Model systems : Use liposome-based assays with varying lipid compositions (e.g., phosphatidylcholine:cholesterol mixtures) to mimic eukaryotic membranes.

- Techniques :

- Fluorescence anisotropy to measure membrane fluidity changes.

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Atomic force microscopy (AFM) to visualize membrane disruption.

- Controls : Include structurally similar quaternary ammonium compounds (e.g., tetrabutylammonium bromide ) for comparative analysis.

Q. How should contradictions in toxicity data across studies be resolved?

Methodological Answer:

- Meta-analysis : Aggregate data from in vitro (e.g., cell viability assays) and in vivo (e.g., aquatic toxicity studies) models, adjusting for variables like pH, ionic strength, and exposure duration.

- Mechanistic studies : Use gene expression profiling (RNA-seq) to identify conserved toxicity pathways (e.g., oxidative stress response) across conflicting datasets .

- Theoretical frameworks : Apply quantitative structure-activity relationship (QSAR) models to reconcile discrepancies in toxicity thresholds .

Q. What experimental designs are suitable for assessing environmental fate and biodegradation pathways?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Abiotic studies :

- Hydrolysis kinetics at varying pH (e.g., 4–10) and temperatures.

- Photodegradation under simulated sunlight using UV-Vis spectroscopy.

Biotic studies :

- Aerobic/anaerobic microbial degradation assays with soil/water samples.

- Metagenomic analysis to identify degradative microbial consortia.

Data integration : Use fugacity models to predict environmental partitioning (air, water, soil).

Properties

IUPAC Name |

trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBNKSCGJOBFNU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

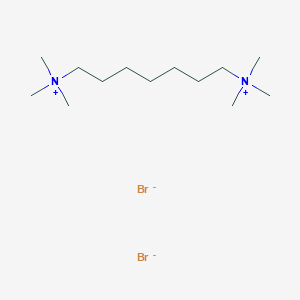

C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6810-45-3 (Parent) | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50972440 | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56971-24-5 | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.